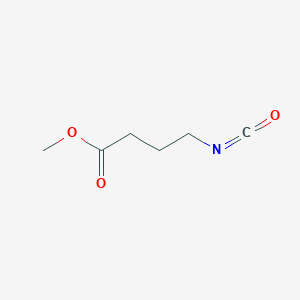
Methyl 4-isocyanatobutanoate
Vue d'ensemble
Description
Methyl 4-isocyanatobutanoate (MICB) is a chemical compound that belongs to the family of isocyanates. It is a colorless liquid that is widely used in the chemical industry for the synthesis of various compounds. MICB is a highly reactive compound that can react with a wide range of nucleophiles, including amines, alcohols, and thiols. Due to its high reactivity, MICB has found applications in various scientific research fields, including organic synthesis, material science, and biochemistry.
Applications De Recherche Scientifique
1. Synthesis of Bicyclic Tetrahydropyrans
Methyl (4E,7R)-7-hydroxyoctanoate, derived from ethyl (R)-3-hydroxybutanoate, was used in a study by Elsworth and Willis (2008) to create bicyclic oxygen heterocycles. This synthesis involved reaction with aldehydes in the presence of TMSOTf, yielding good yields and creating three new stereogenic centres in a single pot (Elsworth & Willis, 2008).
2. Synthesis and Characterization of Amide Substituted Dexibuprofen Derivatives
Arshad et al. (2017) synthesized three amide derivatives of dexibuprofen, including methyl 2-[2-(4-isobutylphenyl) propanamido]-4-methylpentanoate. These compounds were analyzed for their DNA binding interactions using experimental and theoretical techniques, highlighting their potential in molecular interactions and drug design (Arshad, Zafran, Ashraf, & Perveen, 2017).
3. Investigation of Acid Effects in Formation of Secondary Organic Aerosol
Szmigielski et al. (2010) investigated the acid effects in the formation of secondary organic aerosol and 2-methyltetrols from the photooxidation of isoprene in the presence of NOx. This research is significant for understanding atmospheric chemistry and the formation of aerosols (Szmigielski, Vermeylen, Dommen, Metzger, Maenhaut, Baltensperger, & Claeys, 2010).
4. Reversible S-Adenosyl-l-Homocysteine Hydrolase Inhibitor in Autoimmune Encephalomyelitis
Fu et al. (2006) studied DZ2002, a reversible S-adenosyl-l-homocysteine hydrolase inhibitor, which includes methyl 4-(adenin-9-yl)-2-hydroxybutanoate. This compound showed promise in suppressing T cell activation, suggesting its potential in treating autoimmune diseases like multiple sclerosis (Fu, Zhu, Ni, Zhong, Tang, Re, Shi, Wan, Yang, Yuan, Nan, Lawson, & Zuo, 2006).
5. Development of a Reduced Biodiesel Surrogate Model
Liu et al. (2013) developed a chemical kinetic model using Methylbutanoate (MB), a C4 methyl ester, as a surrogate to characterize the ignition and flame characteristics of biodiesel. This research is crucial for the development of biodiesel and its surrogates in engine modeling (Liu, Sivaramakrishnan, Davis, Som, Longman, & Lu, 2013).
6. Synthesis of 1,4-Diisocyanato-4-methylpentane
Davis and Baldwin (2010) explored the synthesis of 1,4-diisocyanato-4-methylpentane, starting from isobutyronitrile. This process included a double Curtius rearrangement and has implications in material science and industrial chemistry (Davis & Baldwin, 2010).
7. Dehydration of Fermented Isobutanol for Renewable Chemicals and Fuels
Taylor, Jenni, and Peters (2010) studied the dehydration of fermented 2-methyl-1-propanol (isobutanol) to create 2-methylpropene (isobutylene), a platform molecule for synthesizing fuels or chemicals. This research supports the development of renewable energy sources (Taylor, Jenni, & Peters, 2010).
Propriétés
IUPAC Name |
methyl 4-isocyanatobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-10-6(9)3-2-4-7-5-8/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJYIMHSDXFLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374779 | |
| Record name | methyl 4-isocyanatobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-isocyanatobutanoate | |
CAS RN |
27678-30-4 | |
| Record name | methyl 4-isocyanatobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-isocyanatobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(Benzyloxy)phenyl]piperazine hydrochloride](/img/structure/B1349873.png)






![4-Chloro-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1349889.png)




![2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1349896.png)